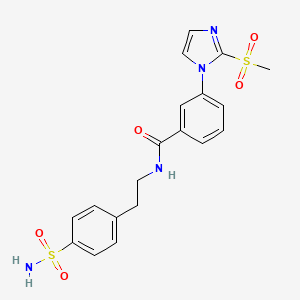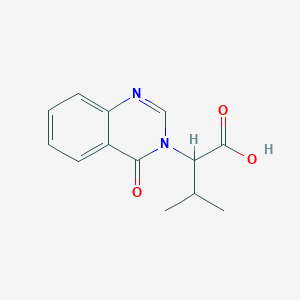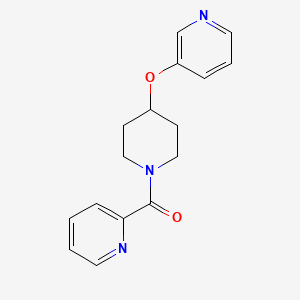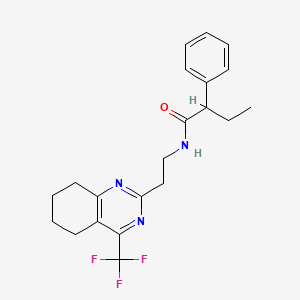![molecular formula C20H18ClF6N3O B2753525 N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 303091-60-3](/img/structure/B2753525.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an amine with an acyl chloride to form an amide bond . The specific synthesis pathway for this compound could involve multiple steps, including the formation of the piperazine ring and the introduction of the trifluoromethyl groups .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes a piperazine ring, an amide group, and two phenyl rings substituted with trifluoromethyl groups .Chemical Reactions Analysis
This compound, like many organocatalysts, has the ability to activate substrates and stabilize developing charges in transition states, which is key to its role in promoting organic transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl groups could make the compound more lipophilic, which could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with a structure similar to N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide have demonstrated potential in anticancer applications. For instance, certain 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising antiproliferative effects against MCF-7 breast cancer cells, suggesting the potential for similar compounds in cancer treatment (Yurttaş et al., 2014).
Antimicrobial Activity
Some derivatives of similar compounds have shown significant antimicrobial activity. For example, a study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives found notable antimicrobial effects comparable to standard drugs like ciprofloxacin and fluconazole (Mehta et al., 2019).
Synthesis and Optimization for Pharmaceutical Use
Research has been conducted on the synthesis of compounds with structural similarities for use in pharmaceutical applications. One study describes a practical process for synthesizing a related compound, highlighting the potential for developing similar compounds for medical use (Guillaume et al., 2003).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .
Mode of Action
Similar compounds have been known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been extensively used in promoting organic transformations .
Result of Action
Similar compounds have played a very important role in the development of h-bond organocatalysts .
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF6N3O/c21-15-2-1-3-17(11-15)30-6-4-29(5-7-30)12-18(31)28-16-9-13(19(22,23)24)8-14(10-16)20(25,26)27/h1-3,8-11H,4-7,12H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPOKKFVGFBLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(2-Chloroacetyl)amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753445.png)


![2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2753449.png)
![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2753451.png)
![3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753452.png)





![3-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2753461.png)
![Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide](/img/structure/B2753463.png)
![5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753464.png)